molecular formula C23H23N3O5S2 B3937974 N~1~-[2-(benzylthio)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-[2-(benzylthio)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3937974
M. Wt: 485.6 g/mol
InChI Key: WHWXBIOLPLBMFS-UHFFFAOYSA-N
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Description

N~1~-[2-(benzylthio)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BzTESPNPG, is a compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.

Mechanism of Action

N~1~-[2-(benzylthio)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide works by binding to the active site of enzymes and forming a covalent bond with the enzyme's catalytic residue. This bond stabilizes the enzyme-substrate complex, allowing for the catalytic reaction to occur. The nitrophenyl group acts as a chromophore, allowing for the measurement of the reaction through spectrophotometric methods.
Biochemical and Physiological Effects:
N~1~-[2-(benzylthio)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have minimal effects on biochemical and physiological systems. It is not toxic to cells and does not interfere with normal cellular functions. However, it should be noted that the compound has not been extensively studied in vivo, and its effects on living organisms are not well understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-[2-(benzylthio)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is its stability, which allows for long-term storage and use in various experiments. It is also relatively easy to synthesize and can be obtained in large quantities. However, its use is limited to in vitro experiments, as its effects on living organisms are not well understood.

Future Directions

There are several future directions for the use of N~1~-[2-(benzylthio)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in scientific research. One potential application is in the study of enzyme inhibitors, as the compound can be used as a substrate for various enzymes. Additionally, N~1~-[2-(benzylthio)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide could be used in the development of new drugs, as it has been shown to bind to the active site of enzymes. Further research is needed to fully understand the compound's effects on living organisms and its potential applications in drug discovery.

Scientific Research Applications

N~1~-[2-(benzylthio)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in various scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and drug discovery. It can be used as a substrate for enzymes such as carboxypeptidase Y, which can cleave the amide bond between the glycine and the nitrophenyl group. This reaction can be monitored spectrophotometrically, allowing for the determination of enzyme kinetics and the evaluation of potential inhibitors.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c27-23(24-15-16-32-18-19-7-3-1-4-8-19)17-25(20-11-13-21(14-12-20)26(28)29)33(30,31)22-9-5-2-6-10-22/h1-14H,15-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWXBIOLPLBMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCNC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[2-(benzylthio)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

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